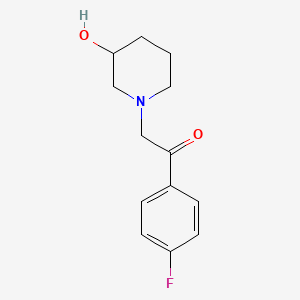

1-(4-Fluorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-11-5-3-10(4-6-11)13(17)9-15-7-1-2-12(16)8-15/h3-6,12,16H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBBRDOYFSDSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one (commonly referred to as compound A) is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of compound A, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of compound A can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1186046-94-5

- Molecular Formula : C13H16FNO2

- Molecular Weight : 235.27 g/mol

Research indicates that compound A exhibits several biological activities through various mechanisms:

- Antidepressant Activity : Compound A has been studied for its potential antidepressant effects, likely due to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. In animal models, it demonstrated a significant reduction in depressive-like behaviors, suggesting its efficacy as an antidepressant agent.

- Neuroprotective Effects : The compound shows promise in neuroprotection, potentially mitigating neuronal damage in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions such as Alzheimer's disease.

- Antinociceptive Properties : Compound A has been evaluated for pain relief properties in various models of nociception. Results indicate a dose-dependent reduction in pain responses, suggesting its utility in pain management therapies.

Table 1: Summary of Biological Activities

| Activity Type | Model/Methodology | Key Findings |

|---|---|---|

| Antidepressant | Forced swim test | Significant reduction in immobility time |

| Neuroprotection | In vitro neuronal cultures | Reduced apoptosis in stressed neurons |

| Antinociceptive | Hot plate test | Dose-dependent reduction in pain response |

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, compound A was administered at varying doses. The results indicated that doses of 10 mg/kg significantly reduced depressive behaviors compared to control groups. This study supports the hypothesis that compound A may serve as a novel antidepressant.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

A recent investigation assessed the neuroprotective effects of compound A using an amyloid-beta-induced toxicity model. Treatment with compound A resulted in a marked decrease in cell death and improved cognitive function as measured by memory tests.

Toxicity and Safety Profile

The safety profile of compound A has been evaluated through acute and chronic toxicity studies. The results indicate a low toxicity level at therapeutic doses, with no significant adverse effects observed in animal models up to a dose of 50 mg/kg.

Comparison with Similar Compounds

Structural and Functional Differences

Heterocyclic Moieties :

- The 3-hydroxypiperidine in the target compound contrasts with thiophene () or benzoimidazole (). Hydroxypiperidine’s hydroxyl group provides a polar site for solubility, whereas thiophene’s sulfur atom may influence redox properties .

- Piperazine in ’s compound is more basic (pKa ~9.8) than 3-hydroxypiperidine (pKa ~8.5), affecting ionization and membrane permeability .

Physicochemical Properties

- Solubility: Hydroxypiperidine derivatives (target compound, ) are expected to have higher aqueous solubility than non-hydroxylated analogs (e.g., ) due to hydrogen-bonding capacity .

Preparation Methods

General Synthetic Strategy

The synthesis of such fluorophenyl ethanone derivatives typically involves:

- Introduction of the fluorophenyl group onto an ethanone backbone.

- Attachment of the piperidine ring, functionalized with a hydroxyl group at the 3-position.

- Control of regioselectivity and stereochemistry during the piperidine hydroxylation.

This compound is structurally related to 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one, whose synthesis has been documented and can guide the preparation of the 4-fluoro isomer.

Key Preparation Steps

Step 1: Synthesis of Fluorophenyl Ethanone Intermediate

- Starting from 4-fluorobenzoyl chloride or 4-fluorophenylacetic acid derivatives, the ethanone moiety can be constructed using Friedel-Crafts acylation or via coupling reactions.

- Alternatively, the use of 4-fluorophenylacetyl chloride reacting with nucleophiles can provide the ketone intermediate.

Step 2: Formation of the Piperidine Ring

- The piperidine ring is introduced as 3-hydroxypiperidine, which can be synthesized or purchased.

- The nitrogen of the piperidine is linked to the ethanone carbonyl carbon via nucleophilic substitution or amidation.

Step 3: Hydroxylation of Piperidine Ring

- The 3-hydroxypiperidine moiety requires selective hydroxylation at the 3-position.

- This can be achieved by starting with 3-hydroxypiperidine or by regioselective oxidation of the piperidine ring using appropriate oxidizing agents.

Catalysis and Reaction Conditions

- The synthesis often employs transition metal catalysis for bond formation, particularly copper or iron catalysts for C–N bond formation.

- Mild oxidative conditions are preferred to avoid overoxidation of sensitive hydroxyl groups.

- One-pot procedures combining halogenation and intramolecular cyclization have been shown effective for similar heterocyclic systems, improving yield and selectivity.

Representative Synthetic Route (Inferred from Related Compounds)

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Fluorobenzoyl chloride + ethylene glycol or equivalent | Formation of 4-fluorophenyl ethanone intermediate | 70-85 | Friedel-Crafts acylation or coupling |

| 2 | Reaction with 3-hydroxypiperidine under nucleophilic substitution conditions | Formation of 1-(4-fluorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one | 60-80 | Controlled temperature to avoid side reactions |

| 3 | Purification by recrystallization or chromatography | Pure target compound | - | Analytical confirmation by NMR, MS |

Detailed Research Findings

- The presence of the fluorine atom on the phenyl ring enhances lipophilicity, potentially increasing bioavailability and membrane permeability.

- The hydroxyl group on the piperidine ring increases polarity and can influence biological activity.

- One-pot catalytic methods combining iron(III)-catalyzed halogenation and copper(I)-catalyzed cyclization have been demonstrated for similar compounds, offering regioselectivity and improved yields.

- Mild oxidative conditions prevent overoxidation of hydroxyl groups during synthesis, crucial for maintaining the integrity of the 3-hydroxypiperidine moiety.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Conditions | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|

| Friedel-Crafts acylation + nucleophilic substitution | Lewis acids (AlCl3), controlled temperature | Simple, well-established | Possible poly-substitution, harsh conditions | 70-85% |

| One-pot iron(III) and copper(I) catalysis | Iron(III) chloride, CuI, mild oxidants | High regioselectivity, mild conditions | Requires catalyst optimization | 60-93% |

| Transition metal-catalyzed C–H activation | Pd(II)/Cu(I) catalysis, N-protected amines | Direct C–N bond formation, fewer steps | Expensive catalysts, sensitive substrates | Variable |

Notes on Purification and Characterization

- Purification is typically achieved via column chromatography or recrystallization.

- Characterization includes NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and IR spectroscopy.

- High-resolution mass spectrometry confirms molecular weight and formula.

- Stereochemistry of the hydroxyl group on piperidine may require chiral HPLC analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.